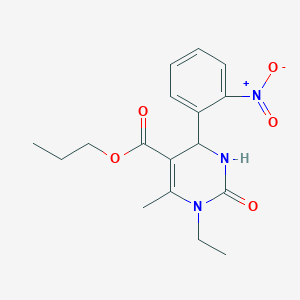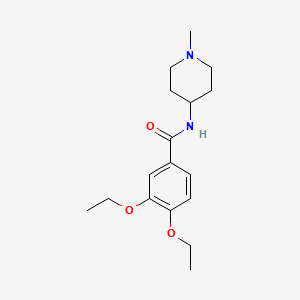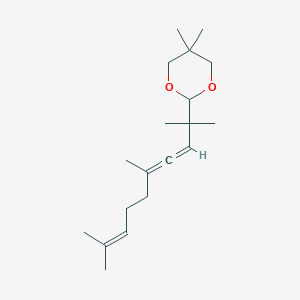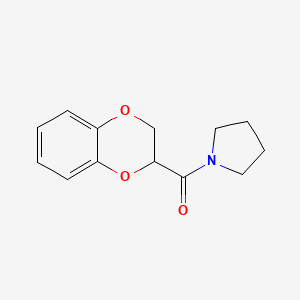
1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPC is a pyrrolidine derivative, which is a class of compounds known for their diverse biological activities.
Scientific Research Applications
1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is its anticancer activity. Several studies have reported that this compound exhibits potent anticancer activity against a wide range of cancer cell lines. The mechanism of action of this compound involves the induction of apoptosis, inhibition of cell proliferation, and disruption of the cell cycle.
This compound has also been studied for its potential application in the treatment of Alzheimer's disease. Studies have reported that this compound exhibits neuroprotective activity by inhibiting the aggregation of amyloid-β peptides, which are known to play a key role in the pathogenesis of Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of various enzymes and proteins that are involved in the regulation of cell proliferation, apoptosis, and the cell cycle. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle. This compound also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. Studies have reported that this compound exhibits potent antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potent biological activity. This compound exhibits potent anticancer and neuroprotective activity, which makes it an attractive candidate for drug development. However, the major limitation of using this compound in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide. One of the major areas of research is the development of this compound-based drugs for the treatment of cancer and Alzheimer's disease. Several studies have reported that this compound exhibits potent biological activity, which makes it an attractive candidate for drug development. Another area of research is the development of novel synthesis methods for this compound, which could improve the yield and purity of the compound.
Conclusion:
In conclusion, this compound is a pyrrolidine derivative that exhibits potent biological activity. This compound has been extensively studied for its potential applications in various scientific fields, including cancer and Alzheimer's disease. The mechanism of action of this compound involves the inhibition of various enzymes and proteins that are involved in the regulation of cell proliferation, apoptosis, and the cell cycle. This compound exhibits several biochemical and physiological effects, including antioxidant and anti-inflammatory activity. The major advantages of using this compound in lab experiments are its potent biological activity, while the major limitation is its low solubility in water. There are several future directions for the research on this compound, including the development of this compound-based drugs and novel synthesis methods.
Synthesis Methods
The synthesis of 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 1-(2,5-dimethylphenyl)pyrrolidine-2,5-dione with 4-nitroaniline in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism to yield this compound in good yields. The purity of this compound can be improved by recrystallization from a suitable solvent.
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-3-4-13(2)17(9-12)21-11-14(10-18(21)23)19(24)20-15-5-7-16(8-6-15)22(25)26/h3-9,14H,10-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFVNNPPKXRAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-bromophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5237000.png)



![4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B5237030.png)
![4-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5237037.png)
![2-(2-fluorophenyl)-N-[2-(3-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B5237040.png)

![N-(4-ethoxyphenyl)-2-{[N-(2-phenylethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5237048.png)
![4-{[hydroxy(diphenyl)acetyl]amino}butanoic acid](/img/structure/B5237052.png)
![N-cyclopentyl-5-(methoxymethyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B5237060.png)
![2-[(3-methylbenzoyl)amino]-N-3-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5237099.png)

